molecular formula C7H9NO2 B151914 (6-Methoxypyridin-2-YL)methanol CAS No. 63071-12-5

(6-Methoxypyridin-2-YL)methanol

Cat. No. B151914
Key on ui cas rn: 63071-12-5
M. Wt: 139.15 g/mol
InChI Key: OPXGBIUWGAUTER-UHFFFAOYSA-N
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Patent
US09174981B2

Procedure details

A cold solution of 6-methoxypicolinic acid (1.8 g, 11.8 mmol) in tetrahydrofuran (0.3M, 40 mL) was treated with lithium aluminum hydride (11.8 mL, 11.8 mmol) at 0° C. This mixture was stirred at 0° C. for 30 minutes, poured into a beaker containing aqueous saturated Rochelle's salt and stirring at ambient temperature continued for 1 hour. The product was extracted from EtOAc, dried (phase separator silicone treated filter paper) paper, concentrated (1.13 g, 69% yield) as a clear oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([C:9](O)=[O:10])[CH:6]=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>O1CCCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=1 |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC1=CC=CC(=N1)C(=O)O
Name
Quantity
11.8 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into a beaker
STIRRING
Type
STIRRING
Details
stirring at ambient temperature
WAIT
Type
WAIT
Details
continued for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from EtOAc
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
(phase separator silicone treated filter paper) paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (1.13 g, 69% yield) as a clear oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=CC=CC(=N1)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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